Dichloroacetate

Description

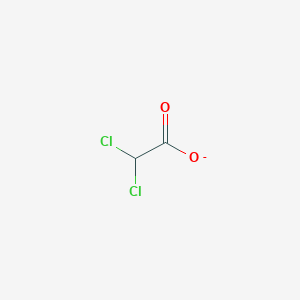

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHNDFMNIQAHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-43-6 (Acid) | |

| Record name | Dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40158610 | |

| Record name | Dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-80-4 | |

| Record name | Dichloroacetate anion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dichloroacetate (DCA): A Technical Guide to its Mechanism of Action in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant attention in cancer research for its ability to reprogram cellular metabolism. By shifting cancer cells from a state of aerobic glycolysis (the Warburg effect) back towards oxidative phosphorylation, DCA selectively induces apoptosis and inhibits tumor growth. This technical guide provides an in-depth analysis of the core mechanism of action of DCA, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of DCA in oncology.

Core Mechanism of Action: Reversal of the Warburg Effect

The primary molecular target of this compound is pyruvate dehydrogenase kinase (PDK) , an enzyme that plays a pivotal role in cellular metabolism. In many cancer cells, PDK is overexpressed, leading to the phosphorylation and subsequent inhibition of the pyruvate dehydrogenase (PDH) complex. This inhibition diverts pyruvate away from the mitochondria and the tricarboxylic acid (TCA) cycle, forcing the cell to rely on aerobic glycolysis for energy production—a phenomenon known as the Warburg effect. This metabolic switch provides cancer cells with a growth advantage and contributes to a microenvironment characterized by high lactate (B86563) levels, which can promote angiogenesis and metastasis.[1][2]

DCA acts as a structural analog of pyruvate and inhibits all four isoforms of PDK.[1] This inhibition prevents the phosphorylation of the PDH complex, thereby maintaining it in its active state.[3] The activated PDH then facilitates the conversion of pyruvate to acetyl-CoA, which enters the TCA cycle within the mitochondria, effectively shifting glucose metabolism from glycolysis to oxidative phosphorylation.[1][3][4] This metabolic reprogramming is the cornerstone of DCA's anti-cancer effects.

Downstream Effects of Metabolic Reprogramming

The DCA-induced shift from glycolysis to oxidative phosphorylation triggers a cascade of downstream events that collectively contribute to its anti-cancer activity:

-

Induction of Apoptosis: By reactivating mitochondrial function, DCA promotes the generation of reactive oxygen species (ROS).[5] Elevated ROS levels can lead to mitochondrial membrane depolarization and the release of pro-apoptotic factors like cytochrome c, ultimately triggering caspase-mediated apoptosis.[1][5]

-

Reduction of Lactate Production: The redirection of pyruvate into the TCA cycle significantly reduces its conversion to lactate.[1][2] A decrease in extracellular lactate can alter the tumor microenvironment, potentially inhibiting angiogenesis and metastasis.[1]

-

Alterations in Cellular Bioenergetics: While the immediate effect of shifting to the more efficient oxidative phosphorylation might be an increase in ATP production, some studies suggest that in certain contexts, DCA can lead to a decrease in overall intracellular ATP levels, potentially due to the increased energy demands of apoptosis or other cellular stresses.[6][7]

Quantitative Data on DCA's Effects

The following tables summarize key quantitative data on the efficacy and metabolic impact of DCA on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (mM) | Reference |

| Melanoma | MeWo | 13.3 | [8] |

| Melanoma | A375 | 14.9 | [8] |

| Melanoma | SK-MEL-2 | >100 | [8] |

| Melanoma | SK-MEL-28 | >100 | [8] |

| Breast Cancer | T-47D | Not specified, but effective at inducing cell death | [6] |

| Colon Cancer | HCT116 | ≥ 17 (48 hr) | [9] |

| Lung Cancer | A549 | Not specified, but reduces viability | [3] |

| Lung Cancer | LNM35 | Not specified, but reduces viability | [3] |

Table 2: Quantitative Metabolic Changes Induced by this compound

| Cell Line | Parameter | Change | Concentration | Duration | Reference |

| T-47D (Breast Cancer) | Intracellular ATP | 6 ± 1% increase | Not specified | Not specified | [6] |

| Melanoma Cells | Intracellular ATP | Decrease | Not specified | Not specified | |

| HT29 (Colon Carcinoma) | Lactate Production | Dramatic drop | 100 mM | 24 hours | [10] |

| MAT (Metastatic Breast Cancer) | Extracellular Lactate | 16.3 ± 5.3% decrease | Not specified | 12 hours | |

| Pancreatic Carcinoma Cells | Glucose Incorporation into Amino Acids | Significantly decreased | 75 mM | 18 hours | [11] |

Key Signaling Pathways Modulated by this compound

DCA's influence extends beyond metabolic reprogramming, impacting critical signaling pathways involved in cancer progression.

HIF-1α Signaling

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that is often stabilized in cancer cells, even under normoxic conditions, due to the Warburg effect. HIF-1α promotes the expression of genes involved in glycolysis, angiogenesis, and cell survival. By reducing lactate levels and promoting oxidative phosphorylation, DCA has been shown to decrease the stability and activity of HIF-1α.[1] This, in turn, can suppress tumor growth and angiogenesis.

p53 Signaling

The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis. Some studies suggest that DCA can enhance the chemosensitivity of cancer cells by modulating the p53 pathway. For instance, in colorectal cancer cells, DCA has been shown to restore chemosensitivity to 5-fluorouracil (B62378) through a p53-dependent mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of DCA.

Pyruvate Dehydrogenase Kinase (PDK) Activity Assay

Objective: To measure the kinase activity of PDK and assess the inhibitory effect of DCA.

Materials:

-

Recombinant PDK enzyme (isoform of interest)

-

PDH complex (substrate)

-

ATP

-

PDK assay buffer

-

This compound (DCA)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare PDK assay buffer.

-

Thaw recombinant PDK enzyme, PDH substrate, and ATP on ice.

-

Dilute the PDK enzyme and PDH substrate to their optimal working concentrations in the assay buffer.

-

Prepare a stock solution of ATP and dilute it to the working concentration (typically near the Km value for the specific PDK isoform).

-

Prepare a serial dilution of DCA in the assay buffer.

-

-

Assay:

-

Add 5 µL of the diluted DCA or vehicle control to the wells of a 384-well plate.

-

Add 5 µL of the diluted PDK enzyme to each well.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of a mixture containing the PDH substrate and ATP.

-

Incubate the plate at 30°C for 60-120 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the PDK activity.

-

Calculate the percent inhibition of PDK activity by DCA at each concentration.

-

Determine the IC50 value of DCA for the specific PDK isoform.

-

Quantification of Apoptosis by Annexin V/Propidium Iodide Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells in a population treated with DCA.

Materials:

-

Cancer cell line of interest

-

This compound (DCA)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of DCA or a vehicle control for the desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

Western Blot for HIF-1α and p53 Protein Expression

Objective: To determine the effect of DCA treatment on the protein expression levels of HIF-1α and p53.

Materials:

-

Cancer cell line of interest

-

This compound (DCA)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HIF-1α, p53, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with DCA as described previously.

-

For HIF-1α detection, it is often necessary to induce hypoxia (e.g., by placing cells in a hypoxic chamber or treating with a hypoxia-mimetic agent like cobalt chloride) as HIF-1α is rapidly degraded under normoxic conditions.[12][13]

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in HIF-1α and p53 expression.

-

Synergistic Effects with Chemotherapy

Numerous preclinical studies have demonstrated that DCA can act synergistically with various chemotherapeutic agents, enhancing their anti-cancer efficacy.[5] This synergy is often attributed to DCA's ability to sensitize cancer cells to apoptosis and overcome drug resistance mechanisms.

Experimental Protocol for Assessing Synergy (Combination Index): The Chou-Talalay method is a widely used approach to quantitatively determine drug interactions. The Combination Index (CI) is calculated, where:

-

CI < 1 indicates synergism

-

CI = 1 indicates an additive effect

-

CI > 1 indicates antagonism

Procedure:

-

Dose-Response Curves: Determine the dose-response curves and IC50 values for DCA and the chemotherapeutic agent individually.

-

Combination Treatment: Treat cells with a combination of DCA and the chemotherapeutic agent at various concentrations and ratios.

-

Cell Viability Assay: Measure cell viability using an MTT assay or similar method.

-

Combination Index (CI) Calculation: Use software like CompuSyn to calculate the CI values based on the dose-response data. This will provide a quantitative measure of the interaction between the two drugs.[14][15][16][17]

Clinical Perspective

Clinical trials investigating DCA in cancer patients have yielded mixed results.[5] While some studies have shown evidence of disease stabilization and tumor regression, particularly in glioblastoma, others have not demonstrated a significant clinical benefit.[5] The most common dose-limiting toxicity is reversible peripheral neuropathy.[5] Further well-designed clinical trials are needed to fully elucidate the therapeutic potential and optimal use of DCA in oncology, potentially in combination with other therapies.

Table 3: Summary of Selected Clinical Trial Outcomes for this compound

| Cancer Type | Phase | Number of Patients | Key Findings | Reference |

| Glioblastoma | Single-arm | 5 | 3 of 5 patients showed tumor regression on MRI; 1 was clinically stable. | [5] |

| Advanced Solid Tumors | I | Not specified | DCA was generally well-tolerated at lower doses; peripheral neuropathy was a common side effect. | [18] |

| Head and Neck Squamous Cell Carcinoma | II | Not specified | DCA reduced pyruvate and lactate but did not improve survival. | [18] |

| Metastatic Breast and Non-Small Cell Lung Cancer | II | 7 | No clinical benefit observed; side effects occurred. | [18] |

Conclusion

This compound represents a compelling therapeutic strategy that targets the metabolic vulnerabilities of cancer cells. Its ability to reverse the Warburg effect, induce apoptosis, and modulate key signaling pathways provides a strong rationale for its continued investigation. This technical guide has provided a comprehensive overview of DCA's mechanism of action, supported by quantitative data and detailed experimental protocols. Future research should focus on identifying predictive biomarkers of response to DCA, optimizing combination therapies, and conducting rigorous clinical trials to define its role in the treatment of cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Impact of Sodium this compound Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccnm.edu [ccnm.edu]

- 6. dcaguide.org [dcaguide.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sodium this compound selectively targets cells with defects in the mitochondrial ETC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cds.ismrm.org [cds.ismrm.org]

- 11. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. researchgate.net [researchgate.net]

- 15. scitcentral.com [scitcentral.com]

- 16. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

Dichloroacetate (DCA) as a Pyruvate Dehydrogenase Kinase (PDK) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant scientific interest for its ability to modulate cellular metabolism. By inhibiting PDK, DCA activates the pyruvate dehydrogenase complex (PDC), a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This metabolic reprogramming away from aerobic glycolysis (the Warburg effect) and towards mitochondrial respiration has profound implications for various pathological conditions, most notably cancer. This technical guide provides an in-depth overview of the core principles of DCA's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction

The pyruvate dehydrogenase complex (PDC) catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key substrate for the TCA cycle. The activity of PDC is tightly regulated by a family of four pyruvate dehydrogenase kinase (PDK) isoenzymes (PDK1-4), which phosphorylate and inactivate the E1α subunit of PDC.[1] In many cancer cells, upregulation of PDKs leads to the suppression of PDC activity, forcing a reliance on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[2] this compound (DCA) acts as a structural analog of pyruvate and a pan-inhibitor of PDKs, thereby reactivating PDC and shifting metabolism back towards oxidative phosphorylation.[3][4] This guide will explore the technical details of DCA's function as a PDK inhibitor.

Mechanism of Action

DCA exerts its pharmacological effects by directly inhibiting the activity of all four PDK isoforms.[3] As a pyruvate mimetic, it binds to the pyruvate-binding site located in the N-terminal regulatory domain of PDKs.[5][6] This binding event induces conformational changes that are communicated to the nucleotide-binding and lipoyl-binding pockets, ultimately leading to the inactivation of the kinase.[7][8] The inhibition of PDK prevents the phosphorylation of the PDC E1α subunit, thus maintaining the complex in its active, unphosphorylated state.[1] This, in turn, facilitates the conversion of pyruvate to acetyl-CoA, shunting glucose-derived carbons into the mitochondria for oxidative phosphorylation.[9]

The sensitivity of the different PDK isoforms to DCA varies, with the general ranking being PDK2 > PDK4 > PDK1 > PDK3.[6][10] This differential sensitivity is an important consideration in predicting the cellular response to DCA treatment, as the expression of PDK isoforms can be tissue- and cancer-type specific.[11][12]

dot

Caption: DCA inhibits PDK, leading to active PDC and increased mitochondrial metabolism.

Quantitative Data

The efficacy of DCA as a PDK inhibitor and its downstream effects on cellular processes have been quantified in numerous studies. The following tables summarize key data points for easy comparison.

Table 1: Inhibitory Potency of this compound against PDK Isoforms

| PDK Isoform | IC50 / Ki Value | Reference |

| PDK1 | >1 mM (Ki = 1 mM) | [7] |

| PDK2 | 183 µM | [6] |

| PDK3 | Least sensitive (Ki = 8 mM) | [7] |

| PDK4 | 80 µM | [6] |

Note: The sensitivity of PDK isoforms to DCA is generally ranked as PDK2 > PDK4 > PDK1 > PDK3.[6][10]

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | DCA Concentration | Effect | Reference |

| CEM/C1 | Leukemia | 30 mM | IC50 (decreased viability) | [13] |

| HL-60/MX2 | Leukemia | 75 mM | IC50 (decreased viability) | [13] |

| S180 | Mouse Fibrosarcoma | 0.5 mM | ~15% reduction in viable cells | [14] |

| K7M2 | Mouse Osteosarcoma | 5 mM | 30-40% reduction in viable cells | [14] |

| HT1080-luc2 | Human Fibrosarcoma | 5 mM | ~10% reduction in viable cells | [14] |

| MeWo | Melanoma | 13.3 mM | IC50 | [15] |

| A375 | Melanoma | 14.9 mM | IC50 | [15] |

| SK-MEL-2 | Melanoma | 27.0 mM | IC50 | [15] |

Table 3: In Vivo Effects of this compound in Animal Models

| Animal Model | Cancer Type | DCA Dosage | Effect | Reference |

| Rag1-/- mice | Osteosarcoma | 1.0 - 1.5 g/L in drinking water | 33% reduction in tumor size | [14] |

| Rats | Mammary Adenocarcinoma | Not specified | 58% reduction in lung metastasis | [16] |

| C57BL/6 mice | Glioblastoma | Not specified | Inhibited tumor growth | [17] |

Table 4: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Condition | Reference |

| Terminal Elimination Half-life (initial dose) | 1.58 h | Healthy volunteers | [18] |

| Terminal Elimination Half-life (subsequent doses) | 3.64 - 9.9 h | Healthy volunteers | [18] |

| Clearance (on multiple dosing) | Decreased from 4.82 L/h to 1.07 L/h | Traumatic brain injury patients | [19] |

| Plasma Lactate Reduction | ~50% | Cirrhosis patients and controls | [20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the activity of DCA.

PDK Inhibition Assay (In Vitro)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of DCA against a specific PDK isoform.

Materials:

-

Recombinant human PDK isoform (e.g., PDK1, PDK2, PDK3, or PDK4)

-

Recombinant human PDC E1α subunit (substrate)

-

ATP (γ-32P labeled or unlabeled for detection via ADP-Glo™ Kinase Assay)

-

This compound (DCA)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a serial dilution of DCA in the assay buffer.

-

In a 96-well plate, add the assay buffer, the PDK isoform, and the PDC E1α subunit.

-

Add the different concentrations of DCA to the respective wells. Include a vehicle control (no DCA).

-

Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).

-

Quantify the phosphorylation of the E1α subunit. If using radiolabeled ATP, this can be done by measuring the incorporated radioactivity using a scintillation counter. If using an ADP-Glo™ assay, measure the luminescence.

-

Plot the percentage of inhibition against the logarithm of the DCA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

dot

Caption: Workflow for determining the in vitro inhibitory potency of DCA against PDK.

Cellular Lactate Production Assay

This protocol measures the effect of DCA on lactate production in cultured cells, a key indicator of the switch from glycolysis to oxidative phosphorylation.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

This compound (DCA)

-

Lactate assay kit (colorimetric or fluorometric)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of DCA or a vehicle control.

-

Incubate the cells for a specified duration (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions.

-

Normalize the lactate levels to the cell number or total protein content in each well.

-

Analyze the data to determine the effect of DCA on lactate production.[21]

Seahorse XF Analysis of Cellular Respiration

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Cultured cells of interest

-

This compound (DCA)

-

Seahorse XF assay medium

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat the cells with DCA or a vehicle control for a predetermined time.

-

Prior to the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

-

Load the sensor cartridge with the compounds from the mitochondrial stress test kit.

-

Perform the Seahorse XF assay to measure basal OCR and ECAR, as well as the response to the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.

-

Analyze the data to determine the effect of DCA on key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[15]

dot

Caption: Workflow for assessing the impact of DCA on cellular metabolism using Seahorse XF technology.

Signaling Pathways and Logical Relationships

The regulation of PDC by PDK and its subsequent inhibition by DCA is a central node in cellular metabolic signaling. The following diagram illustrates this key pathway.

dot

Caption: Regulatory control of the Pyruvate Dehydrogenase Complex (PDC) and the inhibitory action of this compound (DCA).

Conclusion

This compound is a well-characterized inhibitor of pyruvate dehydrogenase kinase that effectively reverses the Warburg effect in cancer cells and modulates metabolism in other disease states. Its pan-inhibitory activity against all four PDK isoforms leads to the reactivation of the pyruvate dehydrogenase complex, thereby promoting mitochondrial respiration. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of metabolic modulation. Further research into the isoform-specific effects of DCA and its combination with other therapeutic agents holds promise for the development of novel treatment strategies for a range of diseases.

References

- 1. Role of this compound in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dcaguide.org [dcaguide.org]

- 6. benchchem.com [benchchem.com]

- 7. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, this compound, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of Pyruvate Dehydrogenase Kinase by this compound in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance [frontiersin.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Effect of sodium this compound on apoptotic gene expression in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound is an effective treatment for sarcoma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyruvate Dehydrogenase Kinase Inhibition by this compound in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Metabolic-targeted Combination Therapy With this compound and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]

- 18. Disposition and pharmacodynamics of this compound (DCA) and oxalate following oral DCA doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound: population pharmacokinetics with a pharmacodynamic sequential link model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and pharmacodynamics of this compound in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dichloroacetate in Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant attention for its ability to modulate mitochondrial metabolism. By inhibiting PDK, DCA promotes the activity of the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. This action effectively shifts cellular metabolism from aerobic glycolysis towards glucose oxidation, a mechanism with profound implications for various pathological conditions, including cancer and inherited mitochondrial diseases. This technical guide provides an in-depth analysis of the core functions of DCA in mitochondrial metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and drug development professionals in this field.

Core Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase

The primary molecular target of this compound is pyruvate dehydrogenase kinase (PDK).[1][2][3][4] PDK is a family of four isoenzymes (PDK1-4) that phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase (PDH) complex.[1][2] This inactivation prevents the conversion of pyruvate to acetyl-CoA, thereby limiting the entry of glycolytic products into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[4][5][6]

DCA, as a structural analog of pyruvate, acts as a competitive inhibitor of PDK.[1] By binding to PDK, DCA prevents the phosphorylation of the PDH complex, thus maintaining it in its active, unphosphorylated state.[1][2][4] This leads to an increased flux of pyruvate into the mitochondria and its subsequent conversion to acetyl-CoA, fueling the TCA cycle and oxidative phosphorylation.[4][5][6] The sensitivity of the PDK isoforms to DCA varies, with the general order of potency being PDK2 > PDK4 > PDK1 > PDK3.[1][7]

Below is a diagram illustrating the core signaling pathway of DCA's action on the PDH complex.

Caption: DCA inhibits PDK, leading to active PDH and increased mitochondrial metabolism.

Quantitative Effects of this compound on Mitochondrial Metabolism

The following tables summarize the quantitative effects of DCA on various aspects of mitochondrial metabolism, compiled from multiple studies.

Table 1: Inhibitory Concentration (IC50) of DCA against PDK Isoforms

| PDK Isoform | IC50 (mM) | Cell Line/System | Reference |

| PDK1 | >1 | Recombinant Human | [8] |

| PDK2 | 0.183 | Recombinant Human | N/A |

| PDK3 | 8 (apparent Ki) | Recombinant Human | [8] |

| PDK4 | 0.080 | Recombinant Human | N/A |

| Pan-PDK | 13.3 - 27.0 | Melanoma Cell Lines | [9][10] |

Table 2: Effects of DCA on Metabolite Concentrations

| Metabolite | Cell Line/System | DCA Concentration | Change | Reference |

| Lactate | Human (COPD patients) | 50 mg/kg (IV) | 20% decrease | [11] |

| Lactate | Human (Congenital Lactic Acidosis) | 12.5 mg/kg (oral) | Significant decrease post-meal | [12] |

| Acetyl-CoA | Neonatal Mouse Brain (post-hypoxia) | Not specified | Significantly higher | [6] |

| Acetyl-CoA | Rat Brain Synaptosomes | 0.05 mM | Increased production | [13] |

Table 3: Effects of DCA on Cellular Processes

| Cellular Process | Cell Line | DCA Concentration | Change | Reference |

| Apoptosis | Endometrial Cancer Cells | 10 mM | 50% to 325% increase in early apoptosis | [14] |

| Apoptosis | Non-small Cell Lung Cancer | 25 mM | Concentration-dependent increase | [15] |

| Oxygen Consumption Rate (OCR) | Melanoma Cells | Not specified | Up to 6-fold increase in OCR:ECAR ratio | [9][10] |

| Oxygen Consumption Rate (OCR) | Oral Squamous Carcinoma Cells | 4 mM | Increase in resting endogenous OCR | [3] |

| Mitochondrial Membrane Potential | Endometrial Cancer Cells | 10 mM | Decrease | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of DCA on mitochondrial metabolism.

Pyruvate Dehydrogenase (PDH) Activity Assay

This protocol is adapted from commercially available kits and literature procedures.

Objective: To measure the activity of the PDH complex in cell or tissue lysates following treatment with DCA.

Principle: The activity of PDH is determined by monitoring the reduction of NAD+ to NADH, which is coupled to the conversion of pyruvate to acetyl-CoA. The increase in NADH is measured spectrophotometrically at 340 nm.

Materials:

-

Cell or tissue lysate

-

PDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM MgCl2, 0.1% Triton X-100)

-

Pyruvate (100 mM stock)

-

NAD+ (20 mM stock)

-

Cofactors: Thiamine pyrophosphate (TPP, 10 mM stock), Coenzyme A (CoA, 10 mM stock)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Sample Preparation:

-

Treat cells with the desired concentration of DCA for the specified duration.

-

Harvest cells and lyse them in ice-cold PDH Assay Buffer.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Reaction Setup:

-

Prepare a master mix containing PDH Assay Buffer, NAD+, TPP, and CoA.

-

Add 50 µL of the master mix to each well of the 96-well plate.

-

Add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.

-

Include a blank control with assay buffer instead of lysate.

-

-

Initiate Reaction:

-

Add 10 µL of pyruvate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 340 nm every minute for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of NADH production (change in absorbance per minute).

-

Normalize the activity to the protein concentration of the lysate.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the JC-1 fluorescent probe.

Objective: To assess changes in mitochondrial membrane potential in cells treated with DCA.

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

-

JC-1 dye (5 mg/mL stock in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment:

-

Seed cells in a culture plate and treat with DCA for the desired time.

-

Include positive (e.g., CCCP, a protonophore that depolarizes mitochondria) and negative (untreated) controls.

-

-

Staining:

-

Prepare a 1X JC-1 staining solution (final concentration typically 1-5 µM) in pre-warmed cell culture medium.

-

Remove the treatment medium from the cells and wash once with PBS.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the staining solution and wash the cells twice with PBS.

-

-

Analysis:

-

Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. Excite at 488 nm and collect green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for green and red fluorescence.

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio in DCA-treated cells compared to controls indicates a loss of mitochondrial membrane potential.

-

Quantification of TCA Cycle Intermediates by LC-MS/MS

This protocol provides a general workflow for the analysis of TCA cycle intermediates.

Objective: To quantify the levels of key TCA cycle metabolites (e.g., citrate, α-ketoglutarate, succinate, fumarate, malate) in cells or tissues after DCA treatment.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the separation and quantification of small molecules.

Materials:

-

Cell or tissue samples

-

Internal standards (e.g., 13C-labeled TCA cycle intermediates)

-

Extraction solvent (e.g., 80% methanol)

-

LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

Procedure:

-

Sample Extraction:

-

Treat cells or animals with DCA.

-

Rapidly quench metabolism (e.g., by flash-freezing in liquid nitrogen).

-

Add ice-cold extraction solvent containing internal standards to the samples.

-

Homogenize (for tissues) or lyse (for cells) the samples.

-

Centrifuge to pellet proteins and debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto the LC column.

-

Separate the metabolites using a specific gradient of mobile phases.

-

Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate standard curves for each analyte using known concentrations.

-

Calculate the concentration of each TCA cycle intermediate in the samples by normalizing to the corresponding internal standard and the initial sample amount (e.g., protein content or cell number).

-

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for investigating the effects of DCA and the logical relationship of its metabolic consequences.

Caption: A typical experimental workflow for studying the effects of DCA.

Caption: Logical flow of the metabolic consequences of DCA administration.

Conclusion

This compound serves as a powerful tool for modulating mitochondrial metabolism, with a well-defined mechanism of action centered on the inhibition of PDK. Its ability to shift cellular bioenergetics from glycolysis to oxidative phosphorylation has significant therapeutic potential, particularly in oncology and the treatment of mitochondrial disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary information to further explore and harness the metabolic effects of DCA. Future investigations should continue to delineate the isoform-specific effects of DCA and explore its efficacy in combination with other therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. benchchem.com [benchchem.com]

- 8. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, this compound, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyruvate Dehydrogenase Kinase Inhibition by this compound in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyruvate Dehydrogenase Kinase Inhibition by this compound in Melanoma Cells Unveils Metabolic Vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound enhances performance and reduces blood lactate during maximal cycle exercise in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of this compound on acetyl-CoA content and acetylcholine synthesis in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dcaguide.org [dcaguide.org]

- 15. This compound enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Profile of Dichloroacetate: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant interest in the scientific community for its potential therapeutic applications in a range of diseases, from metabolic disorders to cancer. By shifting cellular metabolism from glycolysis towards oxidative phosphorylation, DCA fundamentally alters cellular bioenergetics. This in-depth technical guide synthesizes the key preclinical findings on the pharmacokinetics (PK) and pharmacodynamics (PD) of DCA, providing a comprehensive resource for researchers in drug development. All quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols and signaling pathways are detailed and visualized.

Pharmacokinetics: The Journey of DCA in the Body

The preclinical pharmacokinetic profile of this compound reveals a complex interplay of absorption, distribution, metabolism, and excretion that is influenced by dose, duration of administration, and the animal species studied. A key feature of DCA's pharmacokinetics is its dose-dependent, non-linear kinetics and its ability to inhibit its own metabolism, leading to accumulation with repeated dosing.[1][2]

Absorption

DCA is rapidly absorbed after oral administration.[3] However, its oral bioavailability can be variable and is influenced by factors such as dose and the metabolic state of the animal.[4]

Distribution

Following absorption, DCA distributes into various tissues. In rodents, high concentrations of DCA have been found to be incorporated into blood plasma proteins within hours of dosing.[1]

Metabolism

The primary site of DCA metabolism is the liver.[2] The main metabolic pathway involves dehalogenation to glyoxylate, a reaction catalyzed by glutathione (B108866) transferase zeta 1 (GSTZ1).[3][5][6] Glyoxylate is further metabolized to oxalate, glycolate, glycine, and carbon dioxide.[2][7] A crucial aspect of DCA's metabolism is its mechanism-based inactivation of GSTZ1.[1][6] This auto-inhibition leads to decreased clearance and accumulation of DCA upon repeated administration.[2][3][6] This phenomenon is a critical consideration in designing chronic dosing regimens.

Excretion

The primary route of elimination of DCA and its metabolites is through the urine.[2][8] In young rats, less than 3% of the administered dose is excreted unchanged, indicating extensive metabolism.[1] However, in older rats, a significantly higher percentage of the parent drug is excreted in the urine.[1]

Quantitative Pharmacokinetic Parameters in Preclinical Models

The following tables summarize key pharmacokinetic parameters of DCA observed in various preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Naive Fischer-344 Rats | GST-zeta-depleted Fischer-344 Rats | Male F344 Rats (Pretreated) | Reference |

| Dose | 1-20 mg/kg IV; 5 & 20 mg/kg gavage | 0.05-1 mg/kg | 0.2 and 2.0 g/liter in drinking water for 14 days | [4][9],[2] |

| Total Body Clearance | Declines with increasing dose | Linear at doses ≤ 1 mg/kg | 42.7 ml hr-1 kg-1 (vs. 267.4 in control) | [4][9],[2] |

| Oral Bioavailability | 0-13% | 14-75% | - | [4] |

| Urinary Elimination | < 1 mL/hr/kg | - | Increased urinary elimination of DCA and metabolites | [4],[2] |

| AUC0→∞ | - | - | 2406 µg ml-1 hr (vs. 433.3 in control) | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Adult Beagle Dogs | Reference |

| Dose | 6.25 mg/kg q12h orally for 4 weeks | [5] |

| Clearance | Slower than rodents and most humans | [5] |

| Metabolism | Greater inhibition of DCA metabolism and GSTZ1 activity | [5] |

| Plasma Kinetics | Similar to humans with GSTZ1 polymorphisms that confer slow clearance | [5] |

Pharmacodynamics: The Molecular Mechanisms and Effects of DCA

The primary pharmacodynamic effect of DCA stems from its inhibition of pyruvate dehydrogenase kinase (PDK).[1][6][10][11][12][13][14][15][16][17] This inhibition leads to the activation of the pyruvate dehydrogenase complex (PDC), a key mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.[1][6][7][10][14][15]

Mechanism of Action: The PDK-PDH Axis

PDKs are a family of four isoenzymes that phosphorylate and inactivate PDC.[10] By inhibiting PDK, DCA prevents the phosphorylation of PDC, thereby maintaining it in its active, unphosphorylated state.[1] This activation of PDC facilitates the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation.[1][11][12][15] The net effect is a metabolic shift from anaerobic glycolysis to aerobic respiration.

Caption: this compound's mechanism of action on the PDK-PDH axis.

Key Pharmacodynamic Effects

-

Reduction of Lactate Levels: By promoting pyruvate oxidation, DCA effectively reduces the production and accumulation of lactate in blood and tissues.[1][18][19][20][21] This is a well-documented and consistent finding across numerous preclinical studies.

-

Modulation of Glucose Metabolism: DCA has been shown to lower blood glucose levels, particularly in diabetic animal models.[1][12] This effect is attributed to both the increased oxidation of glucose in peripheral tissues and the inhibition of gluconeogenesis.[12][14]

-

Anticancer Effects: In preclinical cancer models, DCA has demonstrated the ability to inhibit tumor growth and induce apoptosis.[1][10] By reversing the Warburg effect (the reliance of cancer cells on glycolysis), DCA is thought to restore mitochondrial function and pro-apoptotic signaling.[1][10][11][22]

-

Induction of Oxidative Stress: Some studies suggest that the metabolic shift induced by DCA can lead to an increase in reactive oxygen species (ROS) production in cancer cells, contributing to their death.[1]

Quantitative Pharmacodynamic Data in Preclinical Models

Table 3: Effects of this compound on Lactate and Glucose Metabolism

| Animal Model | Dose | Effect on Lactate | Effect on Glucose | Reference |

| Exercising Rats | 5 mg/kg IV | Attenuated increase in plasma lactate (28 vs 40 mg/dl) | - | [19] |

| Mice (High-intensity exercise) | 200 mg/kg IP | Decreased muscle and blood lactate concentrations | - | [18] |

| Normal Rats (fasting) | Single dose | Decreased plasma level of pyruvate | Decreased plasma glucose level | [12] |

| Diabetic ob/ob Mice | Three-week treatment | - | Decreased fructosamine (B8680336) level | [12] |

Detailed Experimental Protocols

A variety of experimental designs have been employed to investigate the preclinical pharmacology of DCA.

Pharmacokinetic Studies in Rats

-

Animal Model: Male Fischer-344 or Sprague-Dawley rats are commonly used.[2][8][9] For studies investigating the role of GST-zeta, rats can be depleted of this enzyme by providing DCA in their drinking water (e.g., 0.2 g/L for 7 days) prior to the main experiment.[4][9]

-

Dosing: DCA can be administered intravenously (IV) via a cannulated jugular vein or orally by gavage.[2][4][9] Doses can range from as low as 0.05 mg/kg to 20 mg/kg or higher.[4][9]

-

Sample Collection: Time-course blood samples are collected from a cannula (e.g., in the jugular vein) at various time points post-dosing.[4][9]

-

Analytical Method: Plasma concentrations of DCA are typically determined using gas chromatography with electron capture detection or other sensitive analytical techniques.[2]

Caption: A generalized workflow for a preclinical pharmacokinetic study of DCA.

Pharmacodynamic Studies in Cancer Models

-

Animal Model: Immunocompromised mice (e.g., nude mice) are often used for xenograft studies with human cancer cell lines.[1]

-

Tumor Implantation: Human cancer cells (e.g., A549 lung cancer, SU86.86 pancreatic cancer) are injected subcutaneously to establish tumors.[10]

-

Dosing: DCA can be administered in drinking water (e.g., 0.5 g/L or 1.4 g/L) or by oral gavage (e.g., 50 mg/kg twice daily).[1]

-

Efficacy Endpoints: Tumor growth is monitored regularly by measuring tumor volume.[10] At the end of the study, tumors may be excised for further analysis.

-

Mechanism of Action Studies: Tumor tissue can be analyzed for changes in protein expression (e.g., by Western blotting for PDH phosphorylation), apoptosis (e.g., by TUNEL staining), and cell proliferation (e.g., by Ki-67 staining).[10][13]

Conclusion

The preclinical data on this compound reveal a fascinating and complex pharmacological profile. Its non-linear pharmacokinetics and auto-inhibition of metabolism present both challenges and opportunities for clinical development. The well-defined pharmacodynamic mechanism, centered on the inhibition of PDK and the subsequent activation of mitochondrial respiration, provides a strong rationale for its investigation in a variety of diseases characterized by metabolic dysregulation. This guide provides a foundational understanding of DCA's preclinical characteristics, offering valuable insights for researchers and drug developers seeking to harness its therapeutic potential. Further research, particularly focusing on optimizing dosing strategies to mitigate potential toxicities while maximizing efficacy, will be crucial for the successful clinical translation of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacokinetics and metabolism of this compound in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacogenetic considerations with this compound dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low-dose pharmacokinetics and oral bioavailability of this compound in naive and GST-zeta-depleted rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of oral this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic applications of this compound and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology and toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Age-dependent kinetics and metabolism of this compound: possible relevance to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low-dose pharmacokinetics and oral bioavailability of this compound in naive and GST-zeta-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dcaguide.org [dcaguide.org]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyruvate Dehydrogenase Kinase Inhibition by this compound in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. Phase II study of this compound, an inhibitor of pyruvate dehydrogenase, in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective Effects and Therapeutic Potential of this compound: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of decreased lactate accumulation after this compound administration on exercise training–induced mitochondrial adaptations in mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effects of this compound on lactate accumulation and endurance in an exercising rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. atsjournals.org [atsjournals.org]

- 21. Efficacy of this compound as a lactate-lowering drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Dichloroacetate (DCA): A Technical Guide to its Impact on Cellular Glucose Oxidation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetate (DCA) is a small molecule drug that acts as a metabolic regulator, redirecting cellular metabolism from aerobic glycolysis towards glucose oxidation. By inhibiting the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK), DCA promotes the activity of the pyruvate dehydrogenase complex (PDC), a critical gatekeeper for the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[1][2][3] This shift has profound implications for cellular bioenergetics and redox status, making DCA a subject of intense research, particularly in the context of cancer and metabolic disorders. This document provides a comprehensive technical overview of DCA's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action

Under normal aerobic conditions, glucose is converted to pyruvate via glycolysis. Pyruvate is then transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). Acetyl-CoA subsequently enters the tricarboxylic acid (TCA) cycle to fuel oxidative phosphorylation (OXPHOS), the most efficient pathway for ATP production.[4]

In many pathological states, notably in cancer, cells exhibit a metabolic switch known as the "Warburg effect," or aerobic glycolysis.[5][6] Even in the presence of sufficient oxygen, these cells favor converting pyruvate to lactate (B86563) in the cytoplasm rather than oxidizing it in the mitochondria.[4] This metabolic phenotype is driven, in part, by the upregulation of pyruvate dehydrogenase kinase (PDK).[7]

PDK phosphorylates and inactivates the E1α subunit of the PDC, thereby blocking the conversion of pyruvate to acetyl-CoA and shunting glucose metabolism away from the mitochondria.[8][9]

This compound's primary mechanism of action is the inhibition of all four PDK isoforms (PDK1-4).[9][10] As a structural analog of pyruvate, DCA competitively inhibits PDK, preventing the phosphorylation and inactivation of the PDC.[11][12] This maintains the PDC in its active, dephosphorylated state, thereby promoting the flux of pyruvate into the mitochondria for oxidation via the TCA cycle.[2][8][13] This metabolic reprogramming from glycolysis to glucose oxidation leads to decreased lactate production, increased oxygen consumption, and subsequent downstream effects on cellular processes like apoptosis and proliferation.[1][3][5]

Quantitative Data on DCA's Metabolic Effects

The administration of DCA results in measurable changes in key metabolic parameters across various biological systems. The following tables summarize quantitative data from selected preclinical and clinical studies.

Table 1: Effects of DCA on Cellular Metabolism In Vitro

| Cell Line/Model | DCA Concentration | Duration | Effect | Magnitude of Change | Reference |

| Melanoma Cells | 13.3 - 27.0 mM | 96 h | IC₅₀ (Growth Inhibition) | Varies by cell line | [7][14][15] |

| Melanoma Cells | Not specified | Not specified | OCR:ECAR Ratio | Up to 6-fold increase | [7][14][15] |

| A549 & H1299 Lung Cancer | 50 mM | Not specified | Lactate Production | Decreased | [16] |

| A549 & H1299 Lung Cancer | 50 mM | Not specified | Glucose Consumption | Decreased | [16] |

| Cultured Astroglia | 100 µM | Not specified | [¹⁴C]glucose Oxidation | 34% increase | [17] |

| Cultured Astroglia | 100 µM | Not specified | [¹⁴C]lactate Oxidation | 36% increase | [17] |

| Cultured Neurons | 100 µM | Not specified | [¹⁴C]glucose Oxidation | 5% increase | [17] |

Table 2: Effects of DCA on Metabolism In Vivo

| Organism/Model | DCA Dosage | Route | Effect | Magnitude of Change | Reference |

| Developing Rat Brain | 100 mg/kg | IV | Glucose Utilization | 41% increase (average) | [18][19] |

| Developing Rat Brain | 100 mg/kg | IV | Lactate Levels | 35% decrease (average) | [18][19] |

| Human Patients | 35-50 mg/kg | Not specified | Plasma Lactate | >60% decrease | [3] |

| Human Patients | 35-50 mg/kg | Not specified | Muscle PDH Activity | 3 to 6-fold increase | [3] |

| Rat Heart | Not specified | Perfusion | Glucose Oxidation | Increased | [20] |

| Rat Diaphragm Muscle | Not specified | Incubation | Pyruvate Oxidation | Increased | [20] |

Experimental Protocols

Reproducible and accurate measurement of DCA's effects is crucial for research and development. Below are detailed methodologies for key experiments.

Protocol: Measurement of Pyruvate Dehydrogenase (PDH) Activity

This protocol is based on an immunocapture colorimetric microplate assay, a common method for quantifying PDH activity in biological samples.[21][22]

A. Sample Preparation (Cell/Tissue Lysate)

-

Collection: Harvest approximately 1x10⁷ cells or 10-50 mg of tissue. Place immediately on ice.

-

Homogenization: Resuspend the sample in 100-200 µL of ice-cold PDH Assay Buffer containing protease inhibitors. Homogenize using a Dounce homogenizer or sonicator. Keep the sample on ice for 10 minutes to ensure complete lysis.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet insoluble debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled microfuge tube. This lysate contains the soluble PDH enzyme.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay. This is essential for normalizing PDH activity.

B. PDH Activity Assay (Colorimetric)

-

Immunocapture: Add 50-100 µL of the prepared lysate to each well of a 96-well microplate pre-coated with anti-PDH antibodies. Incubate for 3 hours at room temperature on an orbital shaker to allow the antibody to capture the PDH complex.

-

Washing: Aspirate the lysate and wash the wells twice with 200 µL of a wash buffer to remove unbound components.

-

Reaction Initiation: Prepare a reaction mix containing the necessary substrates and cofactors (Pyruvate, NAD+, Coenzyme A, Thiamine Pyrophosphate) and a colorimetric developer probe (e.g., a tetrazolium salt like MTT or WST-1) that reacts with the NADH produced by the PDH reaction.

-

Measurement: Add 100 µL of the reaction mix to each well. Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Kinetic Reading: Measure the absorbance at 450 nm every 1-5 minutes for a total of 30-60 minutes. The rate of increase in absorbance is directly proportional to the PDH activity in the sample.

-

Calculation: Calculate the PDH activity (often in mU/mL) based on the rate of change in absorbance (ΔA450/min) and a standard curve generated with known concentrations of NADH. Normalize the activity to the protein concentration of the lysate (e.g., mU/mg protein).

Protocol: Measurement of Cellular Respiration and Glycolysis Rates

This protocol outlines the use of extracellular flux analysis (e.g., Seahorse XF Analyzer) to determine the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), which serve as proxies for mitochondrial respiration and glycolysis, respectively.

A. Cell Preparation

-

Seeding: Seed cells into a specialized Seahorse XF cell culture microplate at a pre-determined optimal density to achieve ~80-90% confluency on the day of the assay.

-

Treatment: Treat cells with the desired concentrations of DCA for the specified duration (e.g., 24 hours) in a standard CO₂ incubator. Include vehicle-treated wells as a control.

-

Assay Medium: One hour prior to the assay, remove the culture medium and replace it with unbuffered Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

B. Extracellular Flux Analysis

-

Instrument Setup: Calibrate the Seahorse XF Analyzer sensor cartridge overnight in XF Calibrant solution at 37°C in a non-CO₂ incubator.

-

Assay Protocol: Load the calibrated sensor cartridge and the cell plate into the analyzer. Program the instrument to perform a series of baseline measurements followed by sequential injections of metabolic modulators if desired (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test). For a simple assessment of DCA's effect, baseline measurements are sufficient.

-

Data Acquisition: The instrument will measure OCR (in pmol O₂/min) and ECAR (in mpH/min) in real-time. Typically, 3-4 measurement cycles are performed for the baseline reading.

-

Data Analysis: After the run, normalize the OCR and ECAR data to cell number or protein content per well. Calculate the OCR/ECAR ratio for both control and DCA-treated cells. An increase in this ratio indicates a shift from glycolysis towards oxidative phosphorylation.[7][14][15]

Conclusion

This compound effectively modulates cellular metabolism by inhibiting PDK, thereby activating the PDC and promoting the oxidation of glucose in the mitochondria. This fundamental shift away from the Warburg effect has been quantified across numerous studies, demonstrating decreased lactate production, increased oxygen consumption, and enhanced PDH activity. The experimental protocols provided herein offer standardized methods for researchers to investigate these effects in their own models. The continued study of DCA and its derivatives holds significant promise for the development of novel therapeutic strategies targeting metabolic dysfunction in a range of diseases.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dcaguide.org [dcaguide.org]

- 5. ccnm.edu [ccnm.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Neuroprotective Effects and Therapeutic Potential of this compound: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers Publishing Partnerships | Comparison Between this compound and Phenylbutyrate Treatment for Pyruvate Dehydrogenase Deficiency [frontierspartnerships.org]

- 12. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of pyruvate dehydrogenase by this compound has the potential to induce epigenetic remodeling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. research.rug.nl [research.rug.nl]

- 16. This compound alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. This compound increases glucose use and decreases lactate in developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound increases glucose use and decreases lactate in developing rat brain (Journal Article) | OSTI.GOV [osti.gov]

- 20. Effects of this compound on the metabolism of glucose, pyruvate, acetate, 3-hydroxybutyrate and palmitate in rat diaphragm and heart muscle in vitro and on extraction of glucose, lactate, pyruvate and free fatty acids by dog heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Immunocapture and microplate-based activity and quantity measurement of pyruvate dehydrogenase in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. goldengatebio.com [goldengatebio.com]

Dichloroacetate's Double-Edged Sword: A Technical Guide to its Impact on Reactive Oxygen Species Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant attention for its potential as a therapeutic agent, particularly in oncology. Its primary mechanism of action involves reversing the Warburg effect, forcing cancer cells to shift from glycolysis to oxidative phosphorylation for energy production. This metabolic reprogramming has a critical and complex consequence: the modulation of intracellular reactive oxygen species (ROS). This technical guide provides an in-depth analysis of the multifaceted impact of DCA on ROS production, detailing the core molecular pathways, summarizing quantitative experimental data, and outlining key experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of DCA's intricate relationship with cellular redox status, a crucial consideration for its therapeutic application.

Core Mechanism: The Metabolic Switch and Mitochondrial ROS Generation

DCA's canonical mechanism of action centers on its inhibition of pyruvate dehydrogenase kinase (PDK).[1][2][3][4][5][6] PDK phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper enzyme that converts pyruvate to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle in the mitochondria.[1][4][5][7] By inhibiting PDK, DCA effectively "removes the brakes" on PDH, leading to increased flux of pyruvate into the mitochondria and enhanced oxidative phosphorylation.[1][3][4][8]

This metabolic shift is intrinsically linked to an increase in mitochondrial ROS (mtROS) production. The mitochondrial electron transport chain (ETC), the primary site of oxidative phosphorylation, is also the main source of endogenous ROS.[1][4] The increased electron flow through the ETC, driven by the augmented supply of acetyl-CoA, leads to a greater leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻) and subsequently other ROS like hydrogen peroxide (H₂O₂).[1][4] This DCA-induced increase in mtROS has been observed in a variety of cancer cell lines, including those of the breast, ovary, and liver.[1][2][8]

Quantitative Impact of this compound on ROS Production

The effect of DCA on ROS levels has been quantified in numerous studies across various cell lines and experimental conditions. The following tables summarize key findings, providing a comparative overview of DCA's pro-oxidant activity.

Table 1: DCA-Induced Increase in Total Cellular ROS

| Cell Line | DCA Concentration | Treatment Duration | Fold Increase in ROS (approx.) | Reference |

| HCC-LM3 (Hepatoma) | 20 mmol/L | Not Specified | 1.6x | [1] |

| SMMC-7721 (Hepatoma) | Not Specified | Not Specified | 1.2x | [1] |

| QBC939 (Cholangiocarcinoma) | Not Specified | Not Specified | Increased | [9] |

| MCF-7 (Breast Cancer) | 5 mM | 3 hours | Increased | [2] |

| EMT6 (Breast Cancer) | Not Specified | Overnight | Increased (hypoxic conditions) | [10] |

| 4T1 (Breast Cancer) | Not Specified | Overnight | Increased (hypoxic conditions) | [10] |

Table 2: DCA's Effect on Mitochondrial Superoxide Production

| Cell Line | DCA Concentration | Treatment Duration | Observation | Reference |

| MCF-7 (Breast Cancer) | 5 mM | 3 hours | Potentiated metformin-induced increase | [2] |

| A2780 (Ovarian Cancer) | Indicated Doses | 24 hours | Increased | [8] |

| QBC939 (Cholangiocarcinoma) | Not Specified | Not Specified | Increased | [9] |

The Complex Interplay with Antioxidant Systems

The cellular response to DCA-induced ROS is not passive. Cells activate antioxidant defense mechanisms to counteract the increased oxidative stress. However, the effect of DCA on these systems is complex and appears to be context-dependent.

Some studies report an increase in the activity of key antioxidant enzymes. For instance, in J774A.1 macrophage cells, DCA treatment led to significant increases in catalase (CAT) and glutathione (B108866) peroxidase (GSH-Px) activities after 36 and 48 hours.[11][12] This suggests a compensatory response to mitigate oxidative damage.[11][12] Similarly, in rat alveolar type II pneumocytes, DCA induced concentration-dependent increases in both superoxide dismutase (SOD) and CAT activity.[13]

Conversely, other studies have shown that DCA can deplete antioxidant defenses. In the same J774A.1 macrophage study, DCA caused a time-dependent decrease in glutathione (GSH) levels, a critical intracellular antioxidant.[11][12] Furthermore, in a study on sarcoma 37-bearing mice, DCA treatment resulted in reduced activities of total SOD, Mn-SOD, CAT, and GP, along with a significant decrease in GSH content, leading to an intensification of lipid peroxidation.[14] This suggests that in some contexts, DCA can overwhelm the antioxidant capacity of cells, contributing to its cytotoxic effects.

The combination of DCA with agents that disrupt antioxidant systems, such as buthionine sulfoximine (B86345) (an inhibitor of GSH synthesis), has been shown to enhance its cytotoxic effects in breast cancer cells, further highlighting the importance of the cellular redox balance.[15]

References

- 1. This compound Enhances Adriamycin-Induced Hepatoma Cell Toxicity In Vitro and In Vivo by Increasing Reactive Oxygen Species Levels | PLOS One [journals.plos.org]

- 2. This compound Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Warburg effect in tumor progression: Mitochondrial oxidative metabolism as an anti-metastasis mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Enhances Adriamycin-Induced Hepatoma Cell Toxicity In Vitro and In Vivo by Increasing Reactive Oxygen Species Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect and mechanism of this compound in the treatment of stroke and the resolution strategy for side effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyruvate Dehydrogenase Kinase Inhibitor this compound Improves Host Control of Salmonella enterica Serovar Typhimurium Infection in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Metabolic reprogramming induced by DCA enhances cisplatin sensitivity through increasing mitochondrial oxidative stress in cholangiocarcinoma [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound-induced modulation of cellular antioxidant enzyme activities and glutathione level in the J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Decreases Cell Health and Activates Oxidative Stress Defense Pathways in Rat Alveolar Type II Pneumocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The influence of sodium this compound on the oxidative processes in sarcoma 37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

Cellular Uptake and Transport of Dichloroacetate: A Technical Guide

Introduction